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Compound of Interest

Compound Name: Ftivazide

Cat. No.: B086906

Introduction

Ftivazide is a synthetic derivative of isoniazid, an essential first-line antibiotic in the treatment
of tuberculosis. As a hydrazone, Ftivazide was developed to improve upon the therapeutic
profile of isoniazid. This technical guide provides a comprehensive overview of the molecular
formula, properties, mechanism of action, and relevant experimental protocols for Ftivazide,
aimed at researchers, scientists, and professionals in the field of drug development. While
Ftivazide has been a subject of study, publicly available, specific quantitative data from
extensive clinical trials regarding its efficacy, pharmacokinetics, and safety profile are limited.
This document compiles the available scientific information to serve as a foundational resource.

Molecular Formula and Physicochemical Properties

Ftivazide is chemically known as N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-
carbohydrazide. Its core structure consists of a pyridine ring linked to a vanillin-derived moiety
through a hydrazone bridge.

Table 1: Chemical and Physical Properties of Ftivazide
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Property Value Reference(s)
Molecular Formula C14H13N30s3 [1112][3]
Molecular Weight 271.27 g/mol [3][4]
CAS Number 149-17-7 [1]
N'-[(E)-(4-hydroxy-3-
IUPAC Name methoxyphenyl)methylidene]py  [5]
ridine-4-carbohydrazide
Phthivazid, Isonicotinic acid
Synonyms o ] [1]
vanillylidenehydrazide
White to off-white crystalline
Appearance , [1]
solid
Melting Point 219-220 °C [61[7]
pKa 8.65 + 0.35 (Predicted) [6][8]

- Moderately soluble in water
Solubility , [1]
and organic solvents

Mechanism of Action and Signaling Pathway

Ftivazide is a prodrug that requires activation within the mycobacterial cell to exert its
antimicrobial effect.[1] Its primary mechanism of action is the inhibition of mycolic acid
synthesis, which is an essential component of the unique and robust cell wall of Mycobacterium
tuberculosis.[1] The disruption of this protective layer leads to bacterial cell death.

The specific target of activated Ftivazide is the enoyl-acyl carrier protein reductase, known as
InhA.[2] InhA is a key enzyme in the fatty acid synthase-Il (FAS-II) pathway, which is
responsible for the elongation of fatty acid precursors of mycolic acids. By inhibiting InhA,
Ftivazide effectively halts the synthesis of mycolic acids, compromising the structural integrity
of the bacterial cell wall.
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Ftivazide's mechanism of action.
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Efficacy, Pharmacokinetics, and Safety Profile

While Ftivazide is indicated for the treatment of multi-drug-resistant tuberculosis (MDR-TB),
specific quantitative data from large-scale clinical trials are not readily available in the public
domain. General outcomes for MDR-TB treatment vary widely depending on the regimen used

and patient factors.

Table 2: Summary of Available Data on Ftivazide
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Parameter Information Reference(s)
Indicated for multi-drug-
resistant tuberculosis (MDR-

Efficacy TB). Clinical trial data with [2]

specific success rates are not

widely available.

Pharmacokinetics

Well-absorbed in the
gastrointestinal tract after oral
administration. Widely
distributed in tissues, including
the lungs. Metabolized in the
liver to its active form and
primarily excreted through the
kidneys. Specific parameters
like Cmax, Tmax, and half-life
are not well-documented in

publicly accessible literature.

[1]

Safety Profile

Common side effects may
include gastrointestinal
disturbances (nausea,
vomiting, stomach pain),
headache, dizziness, and
fatigue. Rare but serious side
effects can include hepatic
dysfunction. Use with caution
in patients with pre-existing
liver conditions.
Contraindicated in cases of
known allergy or severe liver
impairment. Safety in pregnant
or breastfeeding women is not

well-established.

[2]

Experimental Protocols
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This section provides detailed methodologies for key experiments relevant to the study of
Ftivazide.

Synthesis of Ftivazide

Ftivazide is synthesized through a condensation reaction between isoniazid (isonicotinic acid
hydrazide) and vanillin (4-hydroxy-3-methoxybenzaldehyde).

Materials:

e |soniazid

e Vanillin

o Ethanol (or other suitable solvent)

» Glacial acetic acid (catalyst, optional)

o Reflux apparatus

« Filtration equipment

o Recrystallization solvent (e.g., ethanol)
Procedure:

e Dissolve equimolar amounts of isoniazid and vanillin in a suitable solvent, such as ethanol, in
a round-bottom flask.

e Add a catalytic amount of glacial acetic acid to the mixture (optional, to increase the reaction
rate).

» Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature. The product
may precipitate out of the solution.
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e Collect the crude product by filtration and wash it with a small amount of cold solvent.

o Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to
obtain pure Ftivazide crystals.

e Dry the purified crystals and determine the yield and melting point.

Click to download full resolution via product page

Workflow for the synthesis of Ftivazide.

In Vitro Antimycobacterial Susceptibility Testing:
Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration
(MIC) of a compound against Mycobacterium tuberculosis.

Materials:
e 96-well microplates

e Mycobacterium tuberculosis H37Rv strain
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Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

Ftivazide stock solution

Alamar Blue reagent

Tween 80

Sterile water

Incubator (37°C)

Procedure:

Prepare serial dilutions of Ftivazide in the 96-well plate using Middlebrook 7H9 broth. The
final volume in each well should be 100 pL.

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a
McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of
approximately 5 x 104 CFU/well.

Add 100 pL of the bacterial suspension to each well containing the drug dilutions. Include
drug-free wells as growth controls and wells with media only as sterile controls.

Seal the plates and incubate at 37°C for 5-7 days.

After incubation, add 20 pL of Alamar Blue reagent and 12.5 pL of 20% Tween 80 to each
well.

Re-incubate the plates for 24-48 hours.

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink
color indicates bacterial growth.

The MIC is defined as the lowest concentration of Ftivazide that prevents the color change
from blue to pink.
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Mycolic Acid Analysis by Thin-Layer Chromatography
(TLC)

This protocol outlines the extraction and analysis of mycolic acids from Mycobacterium
tuberculosis treated with Ftivazide to confirm the inhibition of mycolic acid synthesis.

Materials:

Mycobacterium tuberculosis culture (treated with Ftivazide and untreated control)

e Saponification reagent (e.g., 25% KOH in methanol/water)

» Diethyl ether

¢ Sulfuric acid (20% wi/w)

o Diazomethane-ether solution (for methylation)

e TLC plates (silica gel G)

e TLC developing chamber

o Elution systems (e.qg., petroleum ether/diethyl ether)

o Rhodamine solution (for visualization)

e UV lamp

Procedure:

o Extraction of Mycolic Acids:

[¢]

Harvest mycobacterial cells from both treated and untreated cultures by centrifugation.

[¢]

Resuspend the cell pellet in the saponification reagent and heat at 110°C for 2 hours.

o

Cool the mixture and acidify with sulfuric acid.

o

Extract the mycolic acids twice with diethyl ether.
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o Wash the combined ether phases with water and then evaporate the ether.

o Methylation of Mycolic Acids:

o Add diazomethane-ether solution to the dried mycolic acid extract to convert them to their
methyl esters.

e Thin-Layer Chromatography:
o Spot the mycolic acid methyl esters onto a silica gel G TLC plate.

o Develop the chromatogram in a TLC chamber using a suitable elution system (e.g., a
three-run development with petroleum ether/diethyl ether).

o After development, dry the plate and visualize the spots by spraying with a rhodamine
solution and viewing under UV light.

e Analysis:

o Compare the TLC profiles of the mycolic acids from the Ftivazide-treated and untreated
cultures. A significant reduction or absence of mycolic acid spots in the treated sample
indicates inhibition of mycolic acid synthesis.

Conclusion

Ftivazide remains a compound of interest in the study of anti-tuberculosis therapies,
particularly due to its targeted mechanism of action against mycolic acid synthesis. This guide
provides a foundational understanding of its chemical properties, mechanism, and relevant
experimental procedures. However, the lack of extensive, publicly available clinical and
pharmacokinetic data underscores the need for further research to fully elucidate its
therapeutic potential and safety profile in the context of modern tuberculosis treatment
strategies. The protocols and diagrams presented herein are intended to facilitate further
investigation into this and similar compounds by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086906#molecular-formula-and-properties-of-
ftivazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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